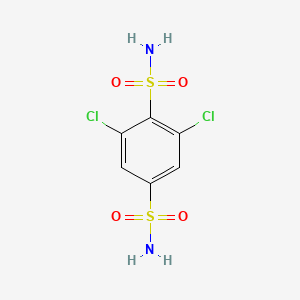
2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline is a fluorinated aromatic amine. This compound is characterized by the presence of a heptafluoropropyl group attached to the aromatic ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its distinctive structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline typically involves the introduction of the heptafluoropropyl group to an aromatic amine. One common method is the reaction of 2-ethyl aniline with heptafluoropropyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products Formed
Oxidation: Nitro compounds, quinones.
Reduction: Amines, reduced aromatic compounds.
Substitution: Halogenated derivatives, nitro derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The presence of the heptafluoropropyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline
- 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline
- 1,1,1,3,3,3-Hexafluoropropan-2-ol
Uniqueness
2-Ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline is unique due to the presence of both an ethyl group and a heptafluoropropyl group on the aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
273735-34-5 |
|---|---|
Molekularformel |
C11H10F7N |
Molekulargewicht |
289.19 g/mol |
IUPAC-Name |
2-ethyl-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)aniline |
InChI |
InChI=1S/C11H10F7N/c1-2-6-5-7(3-4-8(6)19)9(12,10(13,14)15)11(16,17)18/h3-5H,2,19H2,1H3 |
InChI-Schlüssel |
FQPRLZDVXVSBBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


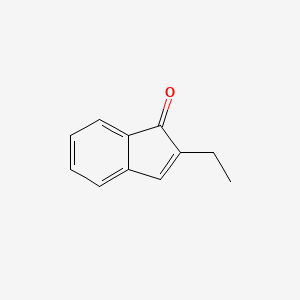

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid](/img/structure/B13630970.png)
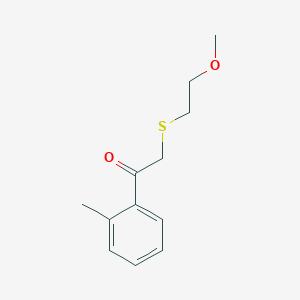
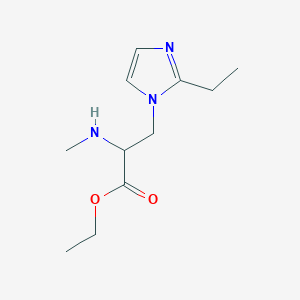
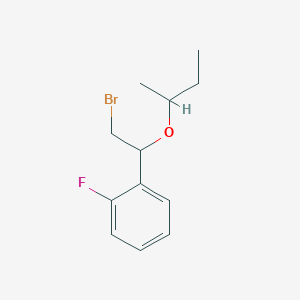
![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)
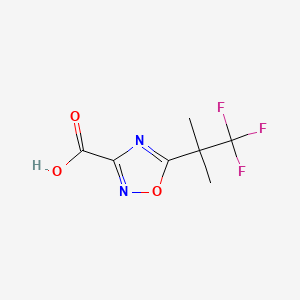
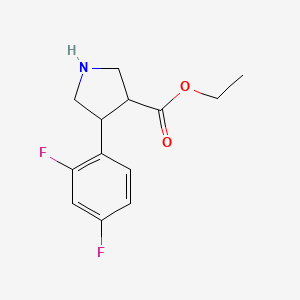
![rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans](/img/structure/B13631001.png)
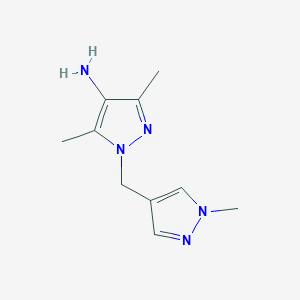

![2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol](/img/structure/B13631014.png)
